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Compound Focus: Darexaban

CAS No.: 365462-23-3

Cat. No.: S525034

The following tables consolidate key quantitative findings from clinical studies.

Table 1: Pharmacokinetic Parameters of Darexaban Glucuronide after Oral Administration of

Darexaban [1]

~ Urinary
Dose Regimen Cmax AUC hmax t’2 (h) Excretion (0-

(h) 24h)
60 Single Increased dose- Increased dose- ~1.0- 143- 28.59% -
mg proportionally proportionally 15 20.5 36.50%
120 Single Increased dose- Increased dose- ~1.0- 143- 28.59% -
mg proportionally proportionally 15 20.5 36.50%
240 Single Increased dose- Increased dose- ~1.0- 143- 28.59% -
mg proportionally proportionally 15 20.5 36.50%
60 Multiple Increased dose- Increased dose- ~1.0- 143- 28.59% -
mg (once daily) proportionally proportionally 15 20.5 36.50%
120 Multiple Increased dose- Increased dose- ~1.0- 143- 28.59% -
mg (once daily) proportionally proportionally 15 20.5 36.50%
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T Urinary
Dose Regimen Cmax AUC (hn;ax t’2 (h) Excretion (0-
24h)
240 Multiple Increased dose- Increased dose- ~1.0- 143- 28.59% -
mg (once daily) proportionally proportionally 15 20.5 36.50%
Table 2: Pharmacodynamic Effects in Healthy Elderly Japanese Subjects [1]
Dose Effect on PT-INR Effect on aPTT Effect on FXa Activity

60 mg Prolonged dose-dependently  Prolonged dose-dependently  Inhibited dose-dependently
120 mg Prolonged dose-dependently Prolonged dose-dependently Inhibited dose-dependently

240 mg Prolonged dose-dependently  Prolonged dose-dependently  Inhibited dose-dependently

Table 3: Key Enzymes in Darexaban Glucuronidation [2]

Enzyme Source Major Contributing UGT Isoforms
Human Liver UGT1A9
Human Intestine UGT1A10

Metabolic Pathway and Experimental Insights

The metabolic fate of darexaban is characterized by rapid and extensive glucuronidation. The visual below

illustrates the primary pathway and key experimental findings regarding the enzymes involved.
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Diagram 1: The metabolic activation and excretion pathway of darexaban, highlighting the key UGT

enzymes involved.

Detailed Experimental Protocols

For researchers, the methodologies from key studies are detailed below.

1. Clinical PK/PD Study in Elderly Subjects [1]

¢ Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of darexaban
after single and multiple once-daily doses.

e Design: A clinical study in healthy elderly Japanese subjects.

e Dosing: Darexaban was administered at 60, 120, and 240 mg.

¢ Analysis:
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o PK: Plasma concentrations of darexaban glucuronide were measured. ( C_{max} ) and (AUC)
were calculated.

o PD: Prothrombin time (PT), activated partial thromboplastin time (aPTT), and FXa activity were
measured.

o Safety: Adverse events were monitored.

2. Identification of UGT Enzymes (in vitro) [2]

Objective: To identify the specific UGT isoforms responsible for darexaban glucuronidation in human
liver and intestine.
Enzyme Sources: Pooled human liver microsomes (HLM), human intestinal microsomes (HIM), and
recombinant human UGTSs.
Incubation Conditions:
o Substrate: 30 uM darexaban.
Cofactor: 5 mM UDP-glucuronic acid (UDPGA).
Buffer: 100 mM potassium phosphate (pH 7.4).
Protein & Time: HLM (0.1 mg/ml for 10 min), HIM (0.1 mg/ml for 5 min).
Reaction Phenotyping:
o Chemical Inhibition: Used known UGT inhibitors (e.g., bilirubin for UGT1ALl) to assess activity
reduction.

[e]

o

(e]

o Correlation Analysis: Darexaban glucuronidation activity in 16 individual HLM samples was
correlated with known UGT isoform-specific marker activities.
Analysis: LC-MS/MS quantification of darexaban glucuronide.

3. Drug-Drug Interaction Study with Rifampicin [3]

Objective: To evaluate the effects of the potent CYP3A4/P-glycoprotein (P-gp) inducer rifampicin on
darexaban pharmacokinetics.
Design: Open-label, single-sequence study in healthy men.
Dosing:

o Period 1: Single dose of darexaban 60 mg (Day 1).

o Period 2: Rifampicin 600 mg once daily (Days 4-14), with a second darexaban 60 mg dose co-

administered on Day 11.

Analysis: PK parameters (( C_{max} ), (AUC)) of darexaban glucuronide were compared with and
without rifampicin co-administration. The study concluded rifampicin caused no clinically relevant
interaction.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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